6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole

Catalog No.
S15995025
CAS No.
M.F
C6H2BrF2N3
M. Wt
234.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole

Product Name

6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole

IUPAC Name

5-bromo-4,7-difluoro-2H-benzotriazole

Molecular Formula

C6H2BrF2N3

Molecular Weight

234.00 g/mol

InChI

InChI=1S/C6H2BrF2N3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12)

InChI Key

QOTPBKZRSCQLIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2C(=C1Br)F)F

6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by its unique structure, which includes a benzo[d][1,2,3]triazole core substituted with bromine and fluorine atoms. The molecular formula for this compound is C6_6H3_3BrF2_2N3_3, and its molecular weight is approximately 216.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of the triazole moiety, which is known for its biological activity.

The chemical reactivity of 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole can be attributed to the electron-withdrawing effects of the bromine and fluorine substituents. These halogens can facilitate nucleophilic substitutions and electrophilic aromatic substitutions. Typical reactions may include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Electrophilic aromatic substitution: The fluorine atoms may direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups.

Compounds containing the benzo[d][1,2,3]triazole structure are known for various biological activities. 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole has shown potential as an antifungal and antibacterial agent. The presence of halogens enhances its lipophilicity and bioavailability, making it a candidate for drug development targeting microbial infections.

Several synthetic routes can be employed to produce 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole:

  • Starting from 4,7-difluoro-1H-benzo[d][1,2,3]triazole: Bromination can be achieved using brominating agents such as N-bromosuccinimide or molecular bromine in a suitable solvent.
  • Cyclization reactions: This compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both bromine and fluorine functionalities.
  • Metal-catalyzed reactions: Transition metal catalysts may facilitate the formation of the triazole ring under mild conditions.

6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Agriculture: Its antifungal properties make it valuable in developing crop protection agents.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies of 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate that it may inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which could impact drug metabolism and efficacy.

Several compounds share structural similarities with 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole:

Compound NameCAS NumberSimilarity Index
6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole1242336-69-10.76
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole1083181-43-40.82
7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole1086836-82-90.82
4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole937013-96-20.78

These compounds are unique due to variations in their halogen substituents and methyl groups. The presence of both bromine and fluorine in different positions affects their biological activity and chemical properties significantly.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.94002 g/mol

Monoisotopic Mass

232.94002 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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